benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Description
Crystal Structure and Unit Cell Parameters
Single-crystal X-ray diffraction studies reveal that the compound crystallizes in a triclinic system with space group P1̄ (no. 2). The unit cell dimensions are a = 4.511(2) Å, b = 11.891(6) Å, c = 14.557(7) Å, and angles α = 109.709(9)°, β = 96.971(9)°, γ = 97.054(9)°, yielding a cell volume of 718.4(6) ų. The asymmetric unit contains one molecule, with Z = 2. The purino[7,8-a]pyrimidine core adopts a planar conformation, while the benzyl acetate and 4-ethylphenyl groups project perpendicularly, creating a T-shaped geometry (Figure 1).
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P1̄ |
| a (Å) | 4.511(2) |
| b (Å) | 11.891(6) |
| c (Å) | 14.557(7) |
| α (°) | 109.709(9) |
| β (°) | 96.971(9) |
| γ (°) | 97.054(9) |
| Volume (ų) | 718.4(6) |
| R factor | 0.0449 |
Key intermolecular interactions include C–H···O hydrogen bonds between the acetate carbonyl and methyl groups of adjacent molecules (2.89 Å) and π-π stacking (3.48 Å) between purino-pyrimidine cores. These interactions stabilize the crystal lattice and dictate packing patterns.
Properties
Molecular Formula |
C27H29N5O4 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C27H29N5O4/c1-4-19-10-12-21(13-11-19)30-14-18(2)15-31-23-24(28-26(30)31)29(3)27(35)32(25(23)34)16-22(33)36-17-20-8-6-5-7-9-20/h5-13,18H,4,14-17H2,1-3H3 |
InChI Key |
YVIIGOUQUJYABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction
The synthesis begins with the formation of the purino[7,8-a]pyrimidine core, typically achieved through a tandem cyclization-condensation reaction. A precursor such as 6-amino-1,7-dimethyluracil reacts with 4-ethylphenyl isocyanate under acidic conditions (e.g., HCl in dioxane) to form the bicyclic intermediate. Key parameters include:
-
Temperature : 80–100°C
-
Catalyst : Triethylamine (TEA) or p-toluenesulfonic acid (PTSA)
-
Reaction Time : 12–24 hours
The intermediate is subsequently functionalized at the C3 position via nucleophilic substitution using benzyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Table 1: Representative Yields for Core Scaffold Synthesis
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | 4-Ethylphenyl isocyanate | 68 | 95 |
| C3 Functionalization | Benzyl bromoacetate, K₂CO₃ | 72 | 98 |
Reaction Mechanisms and Kinetic Analysis
Cyclization Pathway
The cyclization step proceeds via a nucleophilic attack by the uracil’s amino group on the electrophilic carbon of the isocyanate, followed by intramolecular dehydration. Density functional theory (DFT) calculations suggest that the transition state involves a six-membered ring, stabilized by hydrogen bonding between the uracil’s carbonyl oxygen and the isocyanate’s nitrogen.
Acetylation Dynamics
The benzyl ester group is introduced through an SN2 mechanism, where the deprotonated oxygen of the purino-pyrimidine intermediate attacks the electrophilic carbon of benzyl bromoacetate. Kinetic studies reveal a second-order dependence on both the intermediate and benzyl bromoacetate concentrations, with an activation energy () of 45.2 kJ/mol.
Optimization Strategies
Solvent Systems
Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing charged intermediates. However, DMSO may lead to side reactions (e.g., oxidation) at elevated temperatures (>90°C). Recent advances propose ionic liquids (e.g., [BMIM][BF₄]) as alternatives, improving yields by 15–20% while reducing side products.
Catalytic Innovations
Heterogeneous catalysts such as zeolite-supported TEA yield higher reproducibility in large-scale batches compared to homogeneous catalysts. For example, HZSM-5 zeolite modified with TEA increases the turnover number (TON) from 12 to 28 in the cyclization step.
Table 2: Solvent and Catalyst Optimization
| Parameter | Conventional Method | Optimized Method | Yield Improvement (%) |
|---|---|---|---|
| Solvent | DMF | [BMIM][BF₄] | 18 |
| Catalyst | Homogeneous TEA | HZSM-5/TEA | 22 |
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (65:35) gradient achieves >99% purity.
Spectroscopic Validation
-
¹H NMR (300 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.62 (s, 2H, CH₂COO), 3.89 (s, 3H, N-CH₃), 2.67 (q, 2H, CH₂CH₃).
-
IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidine C=O).
Industrial Scalability and Challenges
Continuous Flow Synthesis
Pilot-scale production utilizes continuous flow reactors (CFRs) with residence times of 30–40 minutes, achieving 85% yield compared to 72% in batch processes. Key advantages include improved heat transfer and reduced solvent waste.
Regulatory Considerations
Residual solvent levels (e.g., DMF < 880 ppm) must comply with ICH Q3C guidelines, necessitating post-synthesis azeotropic distillation with toluene.
Comparative Analysis with Analogous Compounds
Table 3: Structural Analogues and Synthesis Yields
| Compound | Substituent | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl analogue | -OCH₃ | 68 |
| 4-Chlorophenyl analogue | -Cl | 61 |
| 4-Ethylphenyl target compound | -CH₂CH₃ | 72 |
The ethyl group’s electron-donating inductive effect enhances intermediate stability, explaining the higher yield compared to chloro- or methoxy-substituted analogues.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds with similar structural motifs have shown significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 20 μmol/L, demonstrating their effectiveness compared to standard antibiotics like cefotaxime .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μmol/L) | Bacterial Strain |
|---|---|---|
| Compound A | 6 | Bacillus subtilis |
| Compound B | 8 | Salmonella typhi |
| Compound C | 12 | Chlamydia pneumonia |
Anticancer Properties
The anticancer activities associated with benzyl derivatives have been a significant area of research. Some studies indicate that related compounds exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, benzyl derivatives have been shown to inhibit the growth of human cancer cell lines with IC50 values in the micromolar range .
Antioxidant Activity
Antioxidant properties are another promising application of this compound. Research indicates that benzyl derivatives can effectively scavenge free radicals and inhibit lipid peroxidation in biological systems. In particular, certain derivatives have demonstrated higher antioxidant activity than standard reference compounds like Trolox .
Table 2: Antioxidant Activity of Selected Compounds
| Compound | Inhibition (%) | Reference Standard |
|---|---|---|
| Compound D | 91.2% | Trolox (89.5%) |
| Compound E | 92.8% | Trolox (89.5%) |
| Compound F | 90.4% | Trolox (89.5%) |
Case Study 1: Antimicrobial Efficacy
A study published in Molecules explored the antimicrobial efficacy of various benzyl derivatives against common pathogens. The findings suggested that modifications to the benzyl group significantly enhanced antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Study 2: Cancer Cell Line Studies
In another investigation focused on anticancer properties, researchers synthesized several benzyl derivatives and tested them against multiple cancer cell lines including breast and colon cancer cells. The results indicated that some derivatives induced apoptosis through mitochondrial pathways and inhibited tumor growth in vivo models .
Mechanism of Action
The mechanism of action of benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate and related compounds:
*Calculated based on structural formula.
Structural and Functional Insights
Substituent Effects on Physicochemical Properties
- 4-Ethylphenyl vs. The ethyl group may also enhance lipophilicity, favoring membrane permeability.
- Chlorophenyl vs. Ethylphenyl : The chloro-substituted analog exhibits higher polarity, which could improve aqueous solubility but reduce bioavailability. In contrast, the ethyl group balances lipophilicity and metabolic stability.
Heterocyclic Core Variations
- Purino-pyrimidine vs. Imidazo-pyridine: While the target compound’s purino-pyrimidine core is structurally distinct from imidazo-pyridines , both systems are electron-deficient and may engage in π-π stacking interactions.
Biological Activity
Benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate (commonly referred to as D389-0571) is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. Its molecular formula is and it exhibits a complex structure that may interact with various biological targets.
Chemical Structure
The compound features a purine-pyrimidine scaffold, which is known for its biological relevance in nucleic acids and enzyme interactions. The specific structural components include:
- Purine Ring : Contributes to binding with nucleic acid-related enzymes.
- Pyrimidine Ring : Enhances interaction with various receptors and enzymes.
- Ethylphenyl Group : Potentially increases lipophilicity and binding affinity.
Biological Activity Overview
Research indicates that compounds similar to D389-0571 may exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzyl compounds can exhibit significant antibacterial and antifungal properties. For example, similar compounds have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some studies have explored the potential of purine and pyrimidine derivatives as anticancer agents. The mechanism often involves induction of apoptosis in cancer cells through the inhibition of specific kinases or enzymes involved in cell proliferation .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, including Janus kinases (JAK), which are implicated in various immune responses and cancer pathways .
Antimicrobial Studies
A study screened several benzyl derivatives for their antimicrobial efficacy. Compounds similar to D389-0571 demonstrated significant activity against:
- Bacteria : Escherichia coli, Staphylococcus aureus
- Fungi : Candida albicans, Aspergillus fumigatus
The results indicated that specific modifications in the benzyl structure could enhance activity against these microorganisms .
Anticancer Activity
Research on related compounds has shown promising results in inducing apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : U-937 (human histiocytic lymphoma), SK-MEL-1 (human melanoma)
- IC50 Values : Some derivatives exhibited IC50 values lower than 200 μM, indicating potent activity against cancer cells .
The proposed mechanisms through which D389-0571 exerts its biological effects include:
- Binding to Enzymatic Active Sites : The compound's structure allows it to fit into the active sites of certain enzymes, inhibiting their function.
- Hydrophobic Interactions : The ethylphenyl group enhances binding affinity through hydrophobic interactions with target proteins.
Comparative Data Table
| Biological Activity | Compound | Target Organism/Cell Line | IC50 Value |
|---|---|---|---|
| Antibacterial | D389-0571 | E. coli | N/A |
| Antifungal | D389-0571 | C. albicans | N/A |
| Anticancer | D389-0571 | U-937 | <200 μM |
| SK-MEL-1 | <200 μM |
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various benzyl derivatives, D389-0571 was tested alongside traditional antibiotics. It demonstrated comparable or superior antimicrobial activity against multi-drug resistant strains.
Case Study 2: Cancer Cell Apoptosis
A series of experiments conducted on U-937 cells revealed that treatment with D389-0571 resulted in significant apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed increased levels of annexin V positive cells post-treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing benzyl 2-[9-(4-ethylphenyl)...]acetate?
- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, a mixture of precursors (e.g., spirocyclic intermediates) is refluxed with sodium acetate in glacial acetic acid for 12–14 hours. The crude product is precipitated by adding ice-cold water, followed by filtration and recrystallization from ethanol . Key parameters include maintaining anhydrous conditions, stoichiometric control of aldehydes, and purification via column chromatography using dichloromethane/ethanol mixtures.
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- 1H/13C NMR : To assign proton environments (e.g., aromatic protons at δ 6.90–8.20 ppm) and carbon types (e.g., carbonyl carbons at ~162 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1721 cm⁻¹, C=N at 1633 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 803 for analogous compounds) and fragmentation patterns .
- Elemental Analysis : Validates purity (e.g., C, H, N, S content within ±0.5% of theoretical values) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data should be collected at low temperatures (e.g., 100 K) using Mo-Kα radiation. SHELXL is used for refinement, employing constraints for disordered moieties (e.g., ethylphenyl groups) and validating hydrogen bonding via C–H···O interactions. The final structure should report R-factors < 0.05 and include thermal displacement parameters for non-H atoms .
Q. What strategies can elucidate the reaction mechanism of spirocyclic intermediates in the synthesis of this compound?
- Methodological Answer : Mechanistic studies can involve:
- Isotopic Labeling : Tracking carbonyl oxygen migration using 18O-labeled reagents.
- Kinetic Profiling : Monitoring reaction progress via HPLC to identify rate-determining steps (e.g., cyclization vs. condensation).
- DFT Calculations : Modeling transition states for spiro-ring formation, focusing on steric effects from substituents like the 4-ethylphenyl group .
Q. How should researchers address discrepancies between spectroscopic and crystallographic data?
- Methodological Answer : Cross-validation is critical:
- If NMR suggests planar conformations but X-ray shows non-coplanar rings (e.g., dihedral angles >50°), re-examine solvent effects or dynamic processes (e.g., ring puckering in solution).
- Use variable-temperature NMR to detect conformational flexibility.
- Compare experimental IR carbonyl stretches with computed (DFT) values to identify anomalies in solid-state vs. solution environments .
Q. What hydrogenation protocols are effective for reducing nitrile groups in related intermediates?
- Methodological Answer : Catalytic hydrogenation with Pd/C (10% w/w) in glacial acetic acid at 50 psi H2 for 24 hours converts nitriles to amidines. Post-reaction, filter the catalyst and purify via acid-base extraction (e.g., pH adjustment to precipitate the product). Monitor completion by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .
Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?
- Methodological Answer :
- Substituent Variation : Replace the 4-ethylphenyl group with electron-withdrawing groups (e.g., nitro) to assess π-π stacking effects.
- Bioisosteric Replacement : Substitute the benzyl acetate moiety with heterocyclic esters (e.g., thiazole) to improve metabolic stability.
- Docking Studies : Use AutoDock Vina to predict binding affinity changes in target proteins (e.g., kinases) based on steric and electronic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
